molecular formula C25H30N4O2S B2914804 N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 863558-69-4

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2914804
CAS No.: 863558-69-4
M. Wt: 450.6
InChI Key: BQCRMBCYXRVEJR-UHFFFAOYSA-N
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Description

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-benzylpiperazine, which is achieved by reacting piperazine with benzyl chloride under basic conditions.

    Coupling with Pyridine Derivative: The 4-benzylpiperazine is then coupled with a pyridine derivative, such as 3-bromopyridine, using a palladium-catalyzed cross-coupling reaction.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.

    Biology: It serves as a ligand in biochemical assays to study receptor-ligand interactions and enzyme inhibition.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent, antimicrobial agent, and in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine and pyridine rings allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfonamide group enhances its binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide can be compared with similar compounds, such as:

    N-(2-(4-benzylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide: Lacks the pyridine ring, resulting in different chemical properties and biological activities.

    N-(2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide: Lacks the piperazine ring, affecting its binding interactions and overall efficacy.

    N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-21-9-11-24(12-10-21)32(30,31)27-19-25(23-8-5-13-26-18-23)29-16-14-28(15-17-29)20-22-6-3-2-4-7-22/h2-13,18,25,27H,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRMBCYXRVEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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